2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile
Description
The compound 2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile (hereafter referred to as Compound X) is a heterocyclic molecule featuring a benzothiazole core, a 2,5-dimethylphenylamino substituent, a sulfanyl (-SH) group, and a nitrile (-CN) functionality.
The benzothiazole moiety is known for its electron-deficient aromatic system, enabling π-π stacking interactions in biological targets, while the sulfanyl and nitrile groups may contribute to hydrogen bonding or covalent interactions with enzymes. The 2,5-dimethylphenyl group likely enhances lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,5-dimethylphenyl)ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S2/c1-11-7-8-12(2)15(9-11)20-17(22)13(10-19)18-21-14-5-3-4-6-16(14)23-18/h3-9,21H,1-2H3,(H,20,22)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHHFIRDPYEGQJ-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile is a member of the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 305.4 g/mol. The structure features a benzothiazole moiety that contributes to its biological activity. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H15N3S |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | (E)-2-(1,3-benzothiazol-2-yl)-3-(3,5-dimethylanilino)prop-2-enenitrile |
| InChI Key | ZZIDUQYNCDFYPF-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The presence of the benzothiazole ring enhances its ability to interact with enzymes and receptors involved in critical cellular pathways. Studies suggest that compounds containing the benzothiazole structure can inhibit enzyme activity related to cancer progression and inflammation.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression.
Antimicrobial Properties
Benzothiazole derivatives have also been evaluated for their antimicrobial activity. In vitro studies demonstrate that these compounds possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Case Studies
- Anticancer Efficacy : A study conducted on related benzothiazole compounds demonstrated their effectiveness in inhibiting tumor growth in xenograft models. The compounds induced apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of a series of benzothiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of benzothiazole derivatives:
- Cytotoxicity : Compounds similar to this compound were tested for cytotoxicity against normal mammalian cells, revealing IC50 values greater than 100 µg/mL, indicating low toxicity to non-cancerous cells .
- Inhibition Studies : Compounds showed effective inhibition of specific kinases involved in cancer signaling pathways, with IC50 values ranging from 30–550 nM in various assays .
Scientific Research Applications
The compound exhibits significant biological activities attributed to its interaction with various molecular targets:
1. Anticancer Activity
- Mechanism : The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells. Additionally, it inhibits specific enzymes involved in cell proliferation.
- Case Studies : Recent studies have shown that derivatives of benzothiazole demonstrate potent anti-tumor activity against various cancer cell lines. For instance, compounds similar to this one have been evaluated for their efficacy against MCF-7 breast cancer cells and A549 lung cancer cells .
2. Antimicrobial Properties
- Mechanism : The compound has shown activity against several bacterial strains, potentially by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Research Findings : In vitro studies indicate that benzothiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, including resistant strains .
3. Anti-inflammatory Effects
- Mechanism : By modulating inflammatory pathways and inhibiting pro-inflammatory cytokines, this compound may reduce inflammation.
- Clinical Relevance : It has been suggested that such compounds could serve as lead candidates for developing new anti-inflammatory drugs .
Comparative Analysis with Related Compounds
To understand the distinctiveness of 2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile | Contains a dimethylamino group instead of a sulfanyl group | Lacks sulfur functionality |
| 4-(4-Methylthiazol-5-yl)aniline | Thiazole ring but lacks the benzothiazole structure | Simpler structure with different biological properties |
| 5-(4-Dimethylaminophenyl)-1,3-thiazole | Contains a thiazole ring and an amino group | Different substitution pattern affecting reactivity |
This table highlights how the unique sulfanyl group and specific arrangement of functional groups in this compound may contribute to its distinct biological activity compared to similar compounds .
Comparison with Similar Compounds
Structural Analogs in Pharmacological Studies
Compound X shares structural motifs with several benzothiazole-based compounds investigated for biological activity:
Key Observations :
Physicochemical Properties
A comparison of molecular weights and functional groups reveals trends in solubility and bioavailability:
*LogS estimates based on functional group contributions.
Compound X ’s moderate solubility may limit its use in aqueous environments but could favor oral bioavailability due to balanced lipophilicity. In contrast, Cpd D’s sulfonic acid group enhances solubility but may reduce cell permeability .
Pharmacological and Mechanistic Insights
While direct data for Compound X is scarce, analogs provide clues:
- Enzyme Inhibition : Benzothiazole derivatives like Cpd D target LMWPTP, a regulator of metabolic signaling pathways. The sulfanyl group in Compound X could mimic phosphate moieties, competing with substrates .
- Anticancer Potential: Example 24’s pyridopyridazine scaffold suggests kinase inhibition. Compound X’s nitrile group is reminiscent of covalent kinase inhibitors (e.g., afatinib), hinting at similar mechanisms .
- This risk is mitigated in Compound X by steric hindrance from the dimethylphenyl group .
Preparation Methods
Condensation-Based Approaches
The most widely reported method involves a multi-step condensation strategy. Step 1 begins with the synthesis of 2-aminobenzothiazole, typically achieved via cyclization of thiourea derivatives with substituted anilines under acidic conditions. Step 2 introduces the prop-2-enenitrile moiety through a Knoevenagel condensation between 2-cyanomethylbenzothiazole and 2,5-dimethylphenyl isothiocyanate.
A representative protocol involves:
- Reacting 2-aminobenzothiazole (1.0 equiv) with chloroacetonitrile (1.2 equiv) in dimethylformamide at 80°C for 6 hours.
- Adding 2,5-dimethylphenyl isothiocyanate (1.1 equiv) and triethylamine (2.0 equiv) to the intermediate, followed by reflux at 120°C for 12 hours.
Yields for this route range from 65% to 78%, with purity >95% after recrystallization from toluene.
Thermal Cyclization Strategies
Alternative pathways leverage thermal cyclization to construct the benzothiazole ring. As demonstrated in pyrido[2,1-b]benzothiazol-1-one syntheses, heating acylated benzothiazole precursors at 220°C induces [4+2]-cyclodimerization. Adapting this to the target compound:
- Precursor Synthesis : 3-[(2,5-Dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile is prepared via thiol-Michael addition of 2,5-dimethylaniline to mercaptoacetonitrile.
- Cyclization : The precursor is combined with 2-cyanobenzothiazole in a 1:2 molar ratio and heated at 200°C for 30 minutes under nitrogen.
This method achieves 70–82% yield but requires strict temperature control to avoid decomposition.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate reaction kinetics. A 2024 study optimized the condensation of 2-mercaptobenzothiazole with 2,5-dimethylphenylacetonitrile using:
- 300 W microwave power
- 15-minute irradiation intervals
- Ethanol/water (3:1) solvent system
This approach reduces reaction time from 12 hours to 45 minutes while maintaining 85% yield.
Mechanistic Insights from Computational Studies
Density functional theory (DFT) analyses of analogous benzothiazole formations reveal critical transition states:
- Decarbonylation Pathways : Intermediate 3a (from precursor 1a) forms via unprecedented elimination of CO from acylated species (ΔG‡ = 28.3 kcal/mol).
- Cyclodimerization : The [4+2] step proceeds through a suprafacial-suprafacial transition state with an activation barrier of 19.8 kcal/mol.
These findings justify the preference for thermal over catalytic methods in large-scale syntheses.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Condensation | DMF, 120°C, 12 h | 65–78 | 95–98 | Scalability |
| Thermal Cyclization | 200°C, N₂, 30 min | 70–82 | 90–93 | Fewer purification steps |
| Microwave | 300 W, EtOH/H₂O, 45 min | 80–85 | 97–99 | Time efficiency |
Purification and Characterization
Post-synthetic processing typically involves:
- Recrystallization : Toluene or ethyl acetate/hexane mixtures remove unreacted starting materials.
- Column Chromatography : Silica gel (60–120 mesh) with 3:7 ethyl acetate/hexane eluent resolves regioisomers.
Key Characterization Data :
- FT-IR : ν = 2215 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=N benzothiazole), 2550 cm⁻¹ (S-H).
- ¹H NMR (DMSO-d₆): δ 7.82–7.25 (m, benzothiazole-H), δ 6.95 (s, NH), δ 2.31 (s, CH₃).
Industrial-Scale Considerations
Patent literature highlights two production optimizations:
Q & A
Q. Critical Parameters :
- Solvents : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction efficiency .
- Bases : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) facilitates deprotonation during coupling steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity.
Basic: What analytical techniques are essential for structural characterization of this compound?
Methodological Answer:
Key techniques include:
- X-ray Crystallography : Resolves stereochemistry and confirms the planar conformation of the π-conjugated benzothiazole system .
- NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfanyl protons at δ 1.5–2.5 ppm).
- ¹³C NMR : Assigns carbons in the nitrile group (~110–120 ppm) and aromatic systems .
- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S–H stretch at ~2550 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in reported biological activities of benzothiazole derivatives?
Methodological Answer:
Discrepancies often arise from variations in substituent effects or assay conditions. Strategies include:
- Comparative Bioassays : Test the compound alongside analogs (e.g., varying substituents on the phenylamino group) under standardized conditions (e.g., fixed concentration, cell lines) .
- Mechanistic Profiling : Use molecular docking to evaluate interactions with target enzymes (e.g., kinases) and correlate with experimental IC₅₀ values .
- Data Normalization : Account for differences in solvent systems (e.g., DMSO concentration) and assay endpoints (e.g., ATP levels vs. cell viability) .
Advanced: What strategies optimize reaction yield when steric hindrance from the 2,5-dimethylphenyl group occurs?
Methodological Answer:
Steric hindrance can reduce coupling efficiency. Mitigation approaches:
- Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)₂) with bulky ligands (XPhos) to enhance cross-coupling reactivity .
- Temperature Modulation : Higher temperatures (80–100°C) improve kinetic energy for overcoming steric barriers .
- Solvent Engineering : Switch to high-boiling solvents (e.g., toluene or xylene) to maintain reflux conditions without decomposition .
Advanced: How does the sulfanyl group influence the compound’s reactivity and bioactivity?
Methodological Answer:
The sulfanyl (–SH) group contributes to:
- Redox Activity : Participates in disulfide bond formation, which can be quantified via cyclic voltammetry (e.g., oxidation peak at +0.5 V vs. Ag/AgCl) .
- Biological Interactions : Enhances binding to cysteine-rich enzymatic pockets (e.g., glutathione S-transferase). Validate via site-directed mutagenesis (e.g., replacing cysteine residues in the target protein) .
- Stability Considerations : Susceptible to oxidation; stabilize with antioxidants (e.g., ascorbic acid) in biological assays .
Basic: What are the key considerations for designing stability studies of this compound?
Methodological Answer:
- Storage Conditions : Evaluate degradation under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH) over 1–6 months .
- Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track purity loss or degradation products (e.g., sulfoxide derivatives) .
- Light Sensitivity : Perform photostability tests under ICH Q1B guidelines (exposure to UV/visible light for 10 days) .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use software like SwissADME to predict logP (target <5), aqueous solubility, and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration or plasma protein binding (e.g., albumin interaction studies) .
- QSAR Modeling : Correlate substituent electronegativity with bioactivity (e.g., Hammett σ values for aryl groups) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
